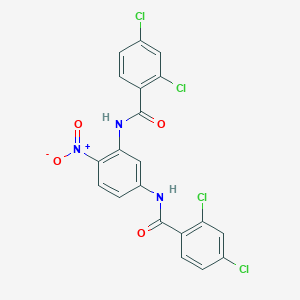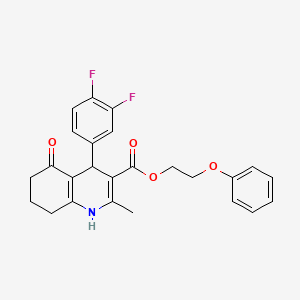
N,N'-(4-nitro-1,3-phenylene)bis(2,4-dichlorobenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(4-nitro-1,3-phenylene)bis(2,4-dichlorobenzamide), commonly known as NDB, is a small molecule that has been studied for its potential use in scientific research. NDB is a member of the benzamide family of compounds, which are known for their ability to bind to DNA and inhibit certain enzymes. In
作用机制
The mechanism of action of NDB involves its ability to bind to DNA and inhibit the activity of certain enzymes. Specifically, NDB has been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in the replication and transcription of DNA. By inhibiting the activity of these enzymes, NDB can prevent the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
NDB has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of topoisomerases, NDB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, NDB has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using NDB in lab experiments is its ability to inhibit the activity of topoisomerases, which makes it useful in studying the replication and transcription of DNA. Additionally, NDB has been shown to have a relatively low toxicity, which makes it safe to use in certain experiments. However, one limitation of using NDB is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of future directions for research involving NDB. One area of research is in the development of new cancer therapies that target topoisomerases. Additionally, NDB could be studied for its potential use in the treatment of other diseases, such as bacterial infections and inflammatory diseases. Finally, future research could focus on improving the solubility of NDB, which would make it easier to work with in lab experiments.
合成方法
The synthesis of NDB involves the reaction of 4-nitro-1,3-phenylenediamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain NDB in its pure form.
科学研究应用
NDB has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where NDB has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, NDB has been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
属性
IUPAC Name |
2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-4-nitrophenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl4N3O4/c21-10-1-4-13(15(23)7-10)19(28)25-12-3-6-18(27(30)31)17(9-12)26-20(29)14-5-2-11(22)8-16(14)24/h1-9H,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFNAQXFOGZKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl4N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4968196.png)
![1-(2,4-dichlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4968216.png)
![methyl 1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4968223.png)

![4-bromo-N-tricyclo[4.3.1.1~3,8~]undec-3-ylbenzamide](/img/structure/B4968233.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968239.png)

![2-{[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4968252.png)
![10-(cyclopropylcarbonyl)-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4968259.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4968266.png)
![methyl N-[{2-[(N-benzoylglycyl)amino]-5-bromophenyl}(phenyl)methyl]glycinate](/img/structure/B4968271.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4968279.png)
![1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B4968283.png)